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molecular formula C6H3Cl2NO3 B8385696 2-(2,2-Dichlorovinyl)-5-nitrofuran

2-(2,2-Dichlorovinyl)-5-nitrofuran

Cat. No. B8385696
M. Wt: 208.00 g/mol
InChI Key: BDZGENDGNWGPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04024161

Procedure details

To a stirred mixture of 14.1 g of 5-nitro-2-furaldehyde and 22.1 g of dichloroacetyl chloride in 300 ml of benzene was added dropwise at 25°-30° over a 30-minute period a solution of 15.2 g of triethylamine in 50 ml of benzene. The mixture then was stirred at 25°-30° for an additional 30 minutes and then for 90 minutes at reflux. After cooling, the mixture was filtered and the filtrate was washed and dried, concentrated under reduced pressure and Claisen distilled to give a liquid product, b.p.: 88°-98° at 0.3 torr. (mainly 90°-95°). This material was crystallized from acetone/petroleum ether to give 1 as a light yellow solid, m.p.: 74°-75°.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([CH:9]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl:11][CH:12]([Cl:16])C(Cl)=O.C(N(CC)CC)C>C1C=CC=CC=1>[Cl:11][C:12]([Cl:16])=[CH:9][C:7]1[O:8][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C=O
Name
Quantity
22.1 g
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture then was stirred at 25°-30° for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for 90 minutes at reflux
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure and Claisen
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give a liquid product, b.p.: 88°-98° at 0.3 torr
CUSTOM
Type
CUSTOM
Details
mainly 90°-95°
CUSTOM
Type
CUSTOM
Details
This material was crystallized from acetone/petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC(=CC=1OC(=CC1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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